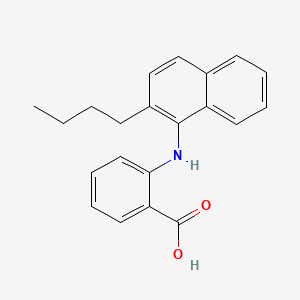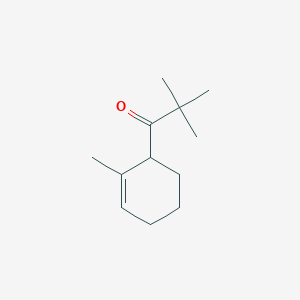
2,2-Dimethyl-1-(2-methylcyclohex-2-en-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-1-(2-methylcyclohex-2-en-1-yl)propan-1-one is an organic compound with a complex structure that includes a cyclohexene ring and a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(2-methylcyclohex-2-en-1-yl)propan-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexanone with methylmagnesium bromide to form 1-methylcyclohexanol, followed by dehydration in the presence of an acid or base . Another method includes the Birch reduction of anisole followed by acid hydrolysis .
Industrial Production Methods
Industrial production of this compound typically involves catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts . This method is favored due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-(2-methylcyclohex-2-en-1-yl)propan-1-one undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Common reagents used in these reactions include organocopper reagents for nucleophilic conjugate addition, Grignard reagents for 1,2-addition, and various oxidizing agents for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction typically produces alcohols.
Scientific Research Applications
2,2-Dimethyl-1-(2-methylcyclohex-2-en-1-yl)propan-1-one has several applications in scientific research:
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Its derivatives are explored for potential pharmaceutical applications, including as intermediates in drug synthesis.
Industry: The compound is used in the production of fragrances and other fine chemicals.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-1-(2-methylcyclohex-2-en-1-yl)propan-1-one exerts its effects involves interactions with various molecular targets. The compound’s ketone group is particularly reactive, allowing it to participate in nucleophilic addition and substitution reactions. These interactions can affect molecular pathways and enzyme activities, leading to diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-cyclohexen-1-one: Shares a similar cyclohexene structure but lacks the additional methyl groups.
Cyclohex-2-en-1-one: A simpler compound with a similar enone structure.
2-Cyclohexen-1-ol: Contains a hydroxyl group instead of a ketone.
Uniqueness
2,2-Dimethyl-1-(2-methylcyclohex-2-en-1-yl)propan-1-one is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specialized applications where specific reactivity is required.
Properties
CAS No. |
53249-05-1 |
|---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
2,2-dimethyl-1-(2-methylcyclohex-2-en-1-yl)propan-1-one |
InChI |
InChI=1S/C12H20O/c1-9-7-5-6-8-10(9)11(13)12(2,3)4/h7,10H,5-6,8H2,1-4H3 |
InChI Key |
NMWJSQWRMZMHIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCCC1C(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[Ethene-1,2-diyldi(4,1-phenylene)]bis(5-phenyl-1,3-oxazole)](/img/structure/B14655302.png)


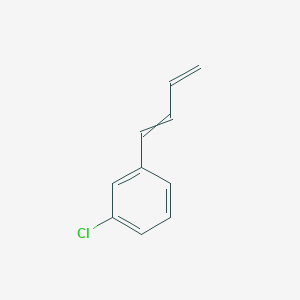
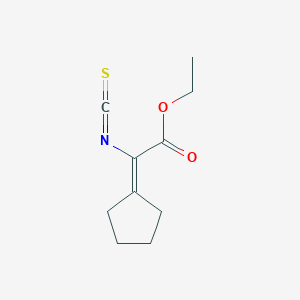
![1,1'-[(3-Methylphenyl)methylene]dipiperidine](/img/structure/B14655334.png)

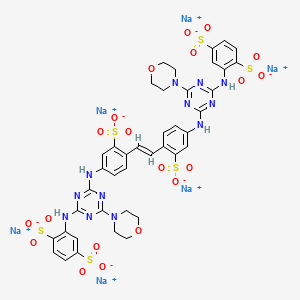
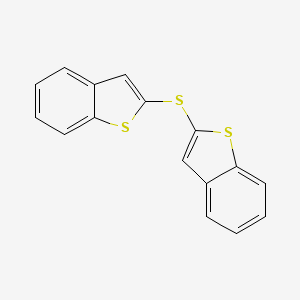

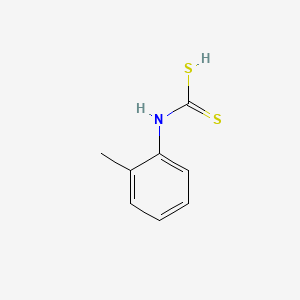
![Bicyclo[7.1.0]decan-2-one](/img/structure/B14655353.png)

